2-(Piperazin-1-yl)-N-propylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)-N-propylnicotinamide is a chemical compound that features a piperazine ring attached to a nicotinamide moiety with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-N-propylnicotinamide typically involves the reaction of nicotinic acid or its derivatives with piperazine and a propylating agent. One common method includes the following steps:
Formation of Nicotinic Acid Derivative: Nicotinic acid is first converted to an activated ester or acid chloride.
Reaction with Piperazine: The activated nicotinic acid derivative is then reacted with piperazine under basic conditions to form the piperazinyl nicotinamide intermediate.
Propylation: The intermediate is subsequently propylated using a suitable propylating agent such as propyl bromide or propyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-N-propylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the nicotinamide moiety.
Reduction: Reduced forms of the nicotinamide or piperazine ring.
Substitution: Substituted derivatives with various functional groups attached to the piperazine or nicotinamide.
Scientific Research Applications
2-(Piperazin-1-yl)-N-propylnicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential therapeutic effects, including anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-N-propylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with active sites of enzymes, while the nicotinamide moiety can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperazin-1-yl)-N-methylnicotinamide
- 2-(Piperazin-1-yl)-N-ethylnicotinamide
- 2-(Piperazin-1-yl)-N-butyl nicotinamide
Uniqueness
2-(Piperazin-1-yl)-N-propylnicotinamide is unique due to its specific propyl group, which can influence its pharmacokinetic properties and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group may offer a balance between hydrophobicity and steric effects, potentially enhancing its interaction with biological targets.
Properties
IUPAC Name |
2-piperazin-1-yl-N-propylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-2-5-16-13(18)11-4-3-6-15-12(11)17-9-7-14-8-10-17/h3-4,6,14H,2,5,7-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTVVNIKULIHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=CC=C1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.